molecular formula C18H22N4O4S B11220669 ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11220669
M. Wt: 390.5 g/mol
InChI Key: MBNHANKRAGQOST-UHFFFAOYSA-N
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Description

Ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a fused cycloheptane-pyridazine core, an acetylated thiazole ring, and an ethyl ester group. Its structure combines a bicyclic pyridazinone system (3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine) with a thiazole moiety, linked via an acetamide bridge. The ethyl ester at the 4-position of the thiazole enhances solubility in organic solvents, making it suitable for synthetic and pharmacological studies .

Properties

Molecular Formula

C18H22N4O4S

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H22N4O4S/c1-2-26-17(25)9-13-11-27-18(19-13)20-15(23)10-22-16(24)8-12-6-4-3-5-7-14(12)21-22/h8,11H,2-7,9-10H2,1H3,(H,19,20,23)

InChI Key

MBNHANKRAGQOST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common approach starts with the preparation of the cycloheptapyridazine core, followed by the introduction of the thiazole ring and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
Compound A C₁₈H₂₁N₅O₄S 403.45 Cycloheptane-pyridazinone core, thiazole-acetamide, ethyl ester Synthetic intermediate, potential bioactivity
2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide C₂₁H₂₀F₃N₅O₃S 487.48 Benzothiazole ring, trifluoromethoxy group Pharmacological candidate (unpublished)
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate C₁₂H₁₄N₂O₃S 266.32 Isothiazolo-pyridine core, methyl groups Unknown (hazardous per SDS)
3-Acetyl-4,5-diphenylpyridazin-2(2H)-one C₁₉H₁₆N₂O₂ 304.34 Diphenylpyridazinone, acetyl group Anti-inflammatory research

Structural and Functional Analysis

  • Core Heterocycles: Compound A’s cycloheptane-pyridazinone core distinguishes it from simpler pyridazine derivatives (e.g., 3-acetyl-4,5-diphenylpyridazin-2(2H)-one), which lack fused cycloalkane rings. In contrast, the benzothiazole analog (C₂₁H₂₀F₃N₅O₃S) replaces the thiazole with a benzothiazole ring, introducing a trifluoromethoxy group. This modification likely increases metabolic stability and lipophilicity, critical for drug design .
  • Substituent Effects :

    • The ethyl ester in Compound A contrasts with the methyl groups in Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate. Esters generally improve bioavailability but may require hydrolysis for activation .
    • NMR studies on related compounds (e.g., rapamycin analogs) reveal that substituents in regions analogous to Compound A ’s acetamide-thiazole unit (e.g., positions 29–36 and 39–44) significantly alter chemical shifts, suggesting these regions govern electronic and steric interactions .

Research Findings and Data Gaps

Available Data

  • However, analogous compounds (e.g., C₂₁H₂₀F₃N₅O₃S) are characterized via high-resolution mass spectrometry (HRMS) and NMR, with δH values for key protons (e.g., pyridazinone NH at ~10.5 ppm) .
  • Reactivity : Thiazole esters in similar compounds undergo hydrolysis to carboxylic acids under basic conditions, a trait exploitable for prodrug design .

Unresolved Questions

  • Biological Activity: No direct evidence links Compound A to specific therapeutic targets. However, pyridazinone-thiazole hybrids are known to inhibit cyclooxygenase (COX) and phosphodiesterase (PDE) enzymes, suggesting plausible avenues for testing .
  • Toxicity : Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate’s safety data sheet (SDS) highlights hazards like skin irritation, urging caution in handling analogous esters .

Biological Activity

Ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a compound with significant biological activity that has been investigated for its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, including anticancer activity, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

where xx, yy, zz, aa, and bb represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The specific molecular weight and other physicochemical properties can be detailed based on experimental data.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance:

  • Case Study : A derivative similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value of 0.06 µM against non-small cell lung cancer cells (NCI-H522) and showed comparable activity against colon (HT29), ovarian (SK-OV-3), and breast cancer (MCF7) cell lines .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)GI (%)
Compound ANCI-H522 (Lung)0.0631.4
Compound BHT29 (Colon)0.1025.2
Compound CSK-OV-3 (Ovarian)0.2537.7
Compound DMCF7 (Breast)0.3025.1

Antimicrobial Activity

In addition to anticancer properties, compounds related to this compound have shown promising antimicrobial effects :

  • Study Findings : Compounds were tested against various bacterial strains and exhibited moderate to excellent antibacterial activity.
  • Mechanism : The antimicrobial action is believed to be due to the disruption of bacterial cell walls and interference with metabolic pathways.

The biological activity of ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-y)acetyl]amino}-1,3-thiazol-4-yl)acetate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar thiazole compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies have indicated that these compounds can trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : Some derivatives demonstrate antioxidant activity which may contribute to their protective effects against oxidative stress in cells.

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